Cas no 86123-10-6 (Fmoc-D-Phe-OH)

Fmoc-D-Phe-OH structure
Fmoc-D-Phe-OH structure
اسم المنتج:Fmoc-D-Phe-OH
كاس عدد:86123-10-6
وسط:C24H21NO4
ميغاواط:387.427846670151
MDL:MFCD00062955
CID:60949
PubChem ID:87559393

Fmoc-D-Phe-OH الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Fmoc-D-Phenylalanine
    • FMOC-D-Phenylalanine-OH
    • Fmoc-D-Phe-OH
    • N-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine
    • Fmoc-D-Phc-OH
    • NALPHA-9-Fluorenylmethoxycarbonyl-D-phenylalanine
    • FmocAV21690
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-3-phenylpropanoic acid
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
    • 9-FLUORENYLMETHOXYCARBONYL-D-PHENYLALANINE
    • Fmoc-D-Phe
    • FMoc-D-Phe-OH FMoc-D-Phenylalanine
    • Fmoc-D-Phe-OPfp
    • N-Fmoc-D-phenylalanine
    • D-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • Fmoc-(R)-beta-phenylalanine
    • Fmoc-D-beta-phenylalanine
    • Fmoc-DPhe-OH
    • D-Fmoc-Phenylalanine
    • PubChem10030
    • Fmoc--cyclohexyl-D-Ala-OH
    • KSC496O5B
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine (ACI)
    • (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
    • (2R)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-3-phenylpropanoic acid
    • (R)-3-Phenyl-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]propionic acid
    • (R)-N-Fmoc-phenylalanine
    • 223: PN: US20070042401 PAGE: 29 claimed protein
    • 3: PN: WO2022213118 TABLE: 12 claimed sequence
    • 914: PN: WO2006135786 PAGE: 59 claimed protein
    • M03371
    • AKOS015837405
    • DCSD 002855 (1)
    • BDBM50121969
    • (r)-3-phenyl-2-(9h-fluoren-9-ylmethoxycarbonylamino)-propionic acid
    • Z1723944681
    • Fmoc-D-Phe-OH, >=98.0%
    • N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-D-PHENYLALANINE
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]phenylalanine
    • 86123-10-6
    • AU-004/43510613
    • S98AJ2BS3A
    • EN300-649822
    • (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanine
    • (2R)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID
    • CHEMBL348015
    • F0605
    • (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-phenylpropanoic acid
    • SCHEMBL118169
    • AC-24163
    • F11068
    • J-300208
    • HY-W011026
    • MFCD00062955
    • DS-1654
    • CS-W011742
    • (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid
    • MDL: MFCD00062955
    • نواة داخلي: 1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
    • مفتاح Inchi: SJVFAHZPLIXNDH-JOCHJYFZSA-N
    • ابتسامات: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@@H](C(=O)O)CC1C=CC=CC=1
    • برن: 4767931

حساب السمة

  • نوعية دقيقة: 387.147058g/mol
  • تهمة السطحية: 0
  • XLogP3: 4.6
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 4
  • تدوير ملزمة العد: 7
  • النظائر كتلة واحدة: 387.147058g/mol
  • النظائر كتلة واحدة: 387.147058g/mol
  • طوبولوجي سطح القطب: 75.6Ų
  • عدد الذرات الثقيلة: 29
  • تعقيدات: 551
  • النظائر الذرية العد: 0
  • مركز ستيريو الذرية العد: 1
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • رابطة تساهمية وحدة العد: 1
  • tautomeric العد: 2
  • تهمة السطحية: 0

الخصائص التجريبية

  • اللون / الشكل: White powder
  • كثيف: 1.2760
  • نقطة انصهار: 182.0 to 187.0 deg-C
  • نقطة الغليان: 620.1℃ at 760 mmHg
  • نقطة الوميض: 328.8±30.1 °C
  • انكسار: 38 ° (C=1, DMF)
  • بسا: 75.63000
  • لوغب: 4.61190
  • الذوبان: Not determined
  • دوران محددة: +36 ~ +40° (c=1, DMF)

Fmoc-D-Phe-OH أمن المعلومات

Fmoc-D-Phe-OH بيانات الجمارك

  • رمز النظام المنسق:29242990

Fmoc-D-Phe-OH الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
BAI LING WEI Technology Co., Ltd.
103175-5G
Fmoc-D-phenylalanine, 98%, powder
86123-10-6 98%
5G
¥ 139 2022-04-25
Enamine
EN300-649822-0.5g
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid
86123-10-6 95%
0.5g
$21.0 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F68770-5g
Fmoc-D-Phe-OH
86123-10-6 98%
5g
¥28.0 2022-04-28
TRC
F657575-10000mg
N-Fmoc-D-phenylalanine
86123-10-6
10g
$150.00 2023-05-18
eNovation Chemicals LLC
D604287-100g
Fmoc-D-phenylalanine
86123-10-6 98%
100g
$518 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYL049-100G
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenyl-propanoic acid
86123-10-6 97%
100g
¥ 349.00 2023-04-13
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0688569435- 100g
Fmoc-D-Phe-OH
86123-10-6 98%(HPLC)
100g
¥ 643.5 2021-05-18
BAI LING WEI Technology Co., Ltd.
103175-1G
Fmoc-D-phenylalanine, 98%, powder
86123-10-6 98%
1G
¥ 60 2022-04-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F0605-25g
Fmoc-D-Phe-OH
86123-10-6 98.0%(LC)
25g
¥790.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F027R-100g
Fmoc-D-Phe-OH
86123-10-6 98%
100g
¥404.0 2022-05-30

Fmoc-D-Phe-OH طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ,  Water
المراجع
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Acetonitrile ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid ;  pH 2
المراجع
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
2.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
المراجع
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
المراجع
Structure-Based Design of Pseudopeptidic Inhibitors for SIRT1 and SIRT2
Huhtiniemi, Tero; et al, Journal of Medicinal Chemistry, 2011, 54(19), 6456-6468

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Titanium tetrachloride Solvents: Acetonitrile ;  overnight, rt
2.1 Reagents: 4-Acetamidobenzenesulfonyl azide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  10 min, 0 °C; 3 h, 35 °C
3.1 Reagents: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Diethyl ether ;  10 min, rt → 45 °C; 3 h, 45 °C
4.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
4.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
5.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
المراجع
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane
المراجع
Application of metal-free triazole formation in the synthesis of cyclic RGD-DTPA conjugates
van Berkel, Sander S.; et al, ChemBioChem, 2008, 9(11), 1805-1815

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C; 5 min, 0 °C; 7 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
المراجع
Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site
Melnikov, Sergey V.; et al, Nucleic Acids Research, 2019, 47(4), 2089-2100

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
2.1 Reagents: Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 -
المراجع
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

طريقة الإنتاج 9

رد فعل الشرط
المراجع
Total synthesis and stereochemical assignment of sunshinamide and its anticancer activity
Mondal, Joyanta; et al, Organic Letters, 2020, 22(3), 1188-1192

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 -
المراجع
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 -
المراجع
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
المراجع
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

طريقة الإنتاج 13

رد فعل الشرط
المراجع
Synergistic effects on enantioselectivity of zwitterionic chiral stationary phases for separations of chiral acids, bases, and amino acids by HPLC
Hoffmann, Christian V.; et al, Analytical Chemistry (Washington, 2008, 80(22), 8780-8789

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 -
المراجع
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 -
المراجع
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Diethyl ether ;  10 min, rt → 45 °C; 3 h, 45 °C
2.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
2.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
3.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
المراجع
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Dichloromethane
1.2 Reagents: Triethylamine
2.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 -
المراجع
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

طريقة الإنتاج 18

رد فعل الشرط
1.1 Catalysts: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
2.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 -
المراجع
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: 4-Acetamidobenzenesulfonyl azide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  10 min, 0 °C; 3 h, 35 °C
2.1 Reagents: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Diethyl ether ;  10 min, rt → 45 °C; 3 h, 45 °C
3.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
3.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
4.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
المراجع
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

Fmoc-D-Phe-OH Raw materials

Fmoc-D-Phe-OH Preparation Products

Fmoc-D-Phe-OH الوثائق ذات الصلة

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:86123-10-6)Fmoc-D-Phe-OH
A841564
نقاء:99%
كمية:1kg
الأسعار ($):276.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:86123-10-6)Fmoc-D-phenylalanine
sfd8520
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار